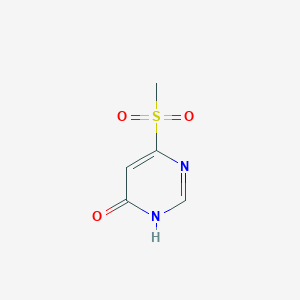

6-(Methylsulfonyl)pyrimidin-4(1h)-one

Description

Overview of Heterocyclic Scaffolds in Molecular Design and Synthesis

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental building blocks in the field of chemical science. scialert.net Their prevalence is particularly notable in nature, forming the core of essential biomolecules like nucleic acids (DNA and RNA), vitamins, and hormones. consensus.app In molecular design and synthesis, heterocyclic scaffolds offer a vast and versatile chemical space for the development of new functional molecules. scialert.net The presence of heteroatoms such as nitrogen, oxygen, and sulfur introduces polarity, hydrogen bonding capabilities, and specific three-dimensional geometries that are often crucial for molecular recognition and biological activity. This structural diversity allows chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability, which are critical parameters in the development of pharmaceuticals and agrochemicals. emergentresearch.org

The Significance of Pyrimidinone Architectures as Privileged Structures in Chemical Science

Within the vast family of heterocycles, the pyrimidine (B1678525) ring system holds a position of particular importance. scialert.net Pyrimidine derivatives are key components of nucleic acids (cytosine, thymine, and uracil) and are found in numerous synthetic compounds with a wide array of biological functions. scialert.net The pyrimidinone architecture, a subset of pyrimidines featuring a ketone group, is often described as a "privileged structure." This term refers to a molecular framework that can serve as a versatile template for designing ligands that bind to multiple, distinct biological targets. nih.gov

The utility of the pyrimidinone scaffold stems from its combination of a rigid core suitable for presenting substituents in defined spatial orientations and its capacity for engaging in various non-covalent interactions, such as hydrogen bonding and π-stacking. These interactions are fundamental to the binding of small molecules to biological macromolecules like enzymes and receptors. Consequently, pyrimidinone derivatives have been investigated for a wide spectrum of therapeutic applications. emergentresearch.org

Introduction to the 6-(Methylsulfonyl)pyrimidin-4(1H)-one Substructure: Origins and Research Trajectory

The compound this compound is a specific derivative of the pyrimidinone family, distinguished by the presence of a methylsulfonyl (-SO₂CH₃) group at the 6-position of the ring. While dedicated research focusing solely on this molecule is not extensively published in standalone literature, its origins and research trajectory can be understood through its role as a functionalized chemical intermediate.

The synthesis of such sulfonylpyrimidines typically proceeds via the oxidation of a corresponding methylthio-pyrimidine precursor (a compound with an -SCH₃ group). For instance, the preparation of isomeric 2-(methylsulfonyl)pyrimidine (B77071) derivatives often involves the oxidation of a 2-(methylthio)pyrimidine (B2922345) using an oxidizing agent like Oxone®. nih.gov It is highly probable that this compound is synthesized from 6-(methylthio)pyrimidin-4(1H)-one in a similar fashion.

The research trajectory for this compound is primarily that of a versatile building block in organic synthesis. The pyrimidinone core provides the foundational scaffold, while the methylsulfonyl group acts as a highly effective functional handle. Its value lies in its potential for constructing more complex molecules, likely within the realms of medicinal and agricultural chemistry, where related sulfonylpyrimidine compounds are used as intermediates for herbicides and various therapeutic agents. nih.govgoogle.comgoogle.com

Structural and Electronic Features of the Pyrimidinone System Relevant to its Chemical Behavior

The chemical behavior of this compound is governed by the interplay of its pyrimidinone core and the powerful electronic influence of the sulfonyl group.

Structural Features: The pyrimidinone ring can exist in two tautomeric forms: the amide-like lactam form (pyrimidin-4(1H)-one) and the aromatic alcohol-like lactim form (pyrimidin-4-ol). The lactam form is generally the predominant tautomer. The ring itself is π-deficient, a characteristic feature of pyrimidines, meaning the aromatic system has a lower electron density compared to benzene.

Electronic Features: The methylsulfonyl group is a potent electron-withdrawing group. Its presence significantly enhances the π-deficiency of the pyrimidine ring. This strong inductive and resonance electron withdrawal has two major consequences:

Increased Acidity: The N-H proton in the pyrimidinone ring becomes more acidic compared to unsubstituted pyrimidinone.

Enhanced Electrophilicity: The carbon atoms of the pyrimidine ring, particularly those adjacent to the nitrogen atoms and the sulfonyl group, become highly electrophilic. The sulfonyl group itself is an excellent leaving group in nucleophilic aromatic substitution (SNAAr) reactions. nih.govacs.org This makes the compound highly reactive towards nucleophiles, which can displace the methylsulfonyl group to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is a key feature that makes it a useful synthetic intermediate. nih.gov Studies on related 2-sulfonylpyrimidines confirm that the sulfonyl group is far more reactive as a leaving group compared to halogens or methylthio groups, underscoring its utility in chemical synthesis. acs.org

Data Tables

Physicochemical Properties of Pyrimidine Derivatives

This table presents a summary of physicochemical properties studied for various pyrimidine derivatives, illustrating the types of data relevant to this class of compounds. The specific values depend on the exact substitutions and the solvent used. medcraveonline.com

| Property Measured | Solvents Used for Measurement | Dependence Factors |

| Density | N,N-dimethyl formamide, Chloroform, Methanol (B129727) | Solvent type, Compound structure |

| Refractive Index | N,N-dimethyl formamide, Chloroform, Methanol | Solvent type, Compound structure |

| Conductance | N,N-dimethyl formamide, Chloroform, Methanol | Solvent type, Compound structure |

Data synthesized from studies on various substituted pyrimidines, highlighting the parameters of interest in this chemical class. medcraveonline.com

Synthesis of Substituted Methylsulfonyl Pyrimidines

This table illustrates the common synthetic strategy for producing methylsulfonyl pyrimidines, which involves the oxidation of their methylthio analogues. This method is the inferred route for the synthesis of the title compound.

| Starting Material | Oxidizing Agent | Product | Reference |

| 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole | Oxone® | 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole | nih.gov |

| 4,6-dimethyl-2-methylthiopyrimidine | Hydrogen Peroxide | 4,6-dimethyl-2-methanesulfonyl pyrimidine | google.com |

| 4,6-dichloro-2-(methylthio)-1,3-pyrimidine | Not specified, follows methoxylation | 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c1-11(9,10)5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULHOPGSJDIDOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=O)NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291715 | |

| Record name | 6-(methylsulfonyl)pyrimidin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89322-92-9 | |

| Record name | NSC77498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfonyl)pyrimidin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 6 Methylsulfonyl Pyrimidin 4 1h One

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Methylsulfonyl Group

The presence of the methylsulfonyl (-SO2CH3) group, a potent electron-withdrawing moiety, significantly activates the pyrimidine (B1678525) ring for nucleophilic aromatic substitution (SNAr). This group functions as an excellent leaving group, often referred to as a nucleofuge, facilitating the introduction of a wide range of nucleophiles at the C-6 position. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub Nucleophilic attack occurs at the carbon atom bearing the sulfonyl group, with the negative charge of the intermediate being delocalized by the ring nitrogens and the sulfonyl group itself. nih.gov

The methylsulfonyl group in pyrimidine systems can be readily displaced by a variety of nucleophiles. Studies on analogous compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), have demonstrated that the methylsulfonyl group's reactivity as a leaving group is comparable to, and at times greater than, that of a chloride ion. rsc.org This high reactivity allows for substitutions to occur under mild conditions.

Common nucleophiles employed in these transformations include:

Amines: Both primary and secondary aliphatic amines, as well as anilines, can displace the methylsulfonyl group to form 6-aminopyrimidinone derivatives. researchgate.net

Alkoxides and Phenoxides: Oxygen-based nucleophiles react to yield the corresponding 6-alkoxy- or 6-aryloxypyrimidinone ethers. wuxiapptec.com

Thiolates: Sulfur nucleophiles, such as thiophenoxides, are also effective in displacing the sulfonyl group, leading to the formation of 6-(thioether)pyrimidinones. rsc.org

The table below summarizes representative SNAr reactions on pyrimidine systems where a methylsulfonyl group is displaced.

| Substrate Analogue | Nucleophile | Product Type | Conditions | Selectivity/Observation | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines (deprotonated) | 2-Anilino-4,6-dichloropyrimidine | Base (e.g., NaH) | Selective displacement of the sulfonyl group over chloro groups. | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amines | 2-(Alkylamino)-4,6-dichloropyrimidine | Base (e.g., NaHCO₃) | Selective displacement of the sulfonyl group. | researchgate.net |

| 2-MeSO₂-4-chloropyrimidine | Alkoxides (e.g., MeO⁻) | 2-Methoxy-4-chloropyrimidine | Low Temperature (-78°C) | Exclusive reaction at the C-2 position (bearing the sulfonyl group). | wuxiapptec.com |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Thiophenoxide | 4,6-Dichloro-2-(phenylthio)pyrimidine | Room Temperature | High reactivity of the methylsulfonyl group as a leaving group is indicated. | rsc.org |

Chemoselectivity and regioselectivity are critical considerations in the SNAr reactions of polysubstituted pyrimidines. When multiple potential leaving groups are present, the choice of nucleophile and reaction conditions can dictate the outcome.

In systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the methylsulfonyl group is preferentially displaced by certain nucleophiles. For instance, deprotonated anilines and primary aliphatic amines show high selectivity for displacing the sulfonyl group over the chloro groups. researchgate.net Conversely, using weaker bases with anilines or employing secondary aliphatic amines can lead to selective displacement of a chloro group instead. researchgate.net

A fascinating example of regioselectivity is observed in the reaction of 2-MeSO2-4-chloropyrimidine with alkoxides. wuxiapptec.com Despite computational analysis of the LUMO (Lowest Unoccupied Molecular Orbital) suggesting potential reactivity at both C-2 and C-4, the reaction proceeds exclusively at the C-2 position, even at temperatures as low as -78°C. wuxiapptec.com This high regioselectivity is attributed to the formation of a hydrogen-bonded complex between the alkoxide nucleophile and an acidic proton on the methyl group of the sulfone. This interaction pre-organizes the reactants and stabilizes the transition state for attack at the adjacent C-2 position, effectively lowering the activation energy for that pathway compared to attack at the more distant C-4 position. wuxiapptec.com

The reactivity of the pyrimidine ring in SNAr reactions is highly sensitive to the electronic effects of other substituents. rsc.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electrophilicity of the carbon centers and influence regioselectivity.

Electron-Withdrawing Groups (EWGs): Additional EWGs on the ring would further increase its electrophilicity, making it even more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution Reactions on the Pyrimidinone Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly deactivates it towards electrophilic aromatic substitution (EAS). researchgate.netgcwgandhinagar.comyoutube.com This deactivation is further intensified in 6-(methylsulfonyl)pyrimidin-4(1H)-one by the powerful electron-withdrawing nature of the methylsulfonyl group and the carbonyl character of the oxo group.

Consequently, the compound is highly unreactive under typical EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). youtube.comquimicaorganica.org Electrophilic attack on the pyrimidine ring generally requires the presence of strong activating, electron-donating substituents like hydroxyl (-OH) or amino (-NH2) groups to restore electron density to the ring. researchgate.net Even with such activation, reactions often demand vigorous conditions and may result in low yields. youtube.com

If an electrophilic substitution reaction were to be forced upon the this compound scaffold, the attack would be predicted to occur at the C-5 position. This position is the least electron-deficient compared to the C-2 and C-4/6 positions, which are ortho or para to the ring nitrogens and thus more strongly deactivated. researchgate.net

Rearrangement Reactions and Tautomerism Studies

Tautomerism:

Pyrimidin-4(1H)-one and its derivatives can exist in tautomeric forms, primarily the keto (amide) form and the enol (aromatic hydroxy) form. chemicalbook.comacs.org For the parent 4(3H)-pyrimidinone, both experimental and theoretical studies have established that the keto tautomer is significantly more stable than the aromatic 4-hydroxypyrimidine (B43898) tautomer. chemicalbook.comacs.orgacs.org This preference is attributed to the greater strength of the N-H bond in the amide moiety compared to the O-H bond in the enol form and more favorable electrostatic interactions within the amide group. acs.org Therefore, this compound is expected to exist predominantly in the keto form as depicted.

Rearrangement Reactions:

The pyrimidine nucleus can participate in several types of rearrangement reactions, often under specific conditions. One notable example is the Dimroth rearrangement, which typically involves the isomerization of N-substituted iminopyrimidines to the corresponding exocyclic aminopyrimidines. nih.gov It can also describe more complex rearrangements where heteroatoms appear to migrate within a condensed ring system. nih.gov

Additionally, substituted pyrimidin-4-ones have been observed to undergo rearrangement under the conditions of the Vilsmeier-Haack reaction (using phosphoryl chloride and DMF). epa.gov While specific studies on this compound are not documented, these known reactions of the pyrimidinone scaffold suggest potential, albeit unexplored, pathways for structural isomerization.

Cycloaddition Reactions and Annulation Strategies

The use of pyrimidinone rings in cycloaddition and annulation reactions provides pathways to more complex fused heterocyclic systems.

Cycloaddition Reactions: Cycloaddition reactions involve the combination of two π-systems to form a new ring. libretexts.orgnumberanalytics.com The electron-deficient nature of the pyrimidinone ring would make it a poor diene in a standard Diels-Alder ([4+2] cycloaddition) reaction. However, it could potentially act as a dienophile, reacting with an electron-rich diene. youtube.com More commonly, cycloadditions involving pyrimidines and related heterocycles require intramolecular setups or special activation to proceed efficiently. youtube.com Another class of relevant reactions is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile (the pyrimidinone double bond) to form a five-membered ring. nih.gov

Annulation Strategies: Annulation refers to the construction of a new ring onto an existing one. Various strategies exist for building rings onto heterocyclic scaffolds. princeton.eduresearchgate.net For instance, a reaction sequence could be envisioned where functional groups are first introduced onto the this compound core, which then undergo intramolecular cyclization to form bicyclic or polycyclic systems. While specific annulation strategies starting from this exact compound are not extensively reported, the reactivity of the sulfonyl group towards substitution provides a handle for introducing functionalities that could later be used in ring-forming reactions.

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

The methylsulfonyl group at the C6 position of this compound serves as an effective leaving group in transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents at this position, making it a valuable intermediate in the synthesis of diverse pyrimidine derivatives. Palladium-catalyzed reactions, in particular, have been extensively utilized for this purpose.

The utility of the methylsulfonyl group as a displaceable unit in nucleophilic aromatic substitution reactions is a key feature of the reactivity of this compound. This characteristic is harnessed in palladium-catalyzed cross-coupling reactions, where the sulfonyl group is substituted by various nucleophiles.

Detailed research has demonstrated the successful application of Suzuki and Sonogashira cross-coupling reactions with this compound. In these reactions, the pyrimidine core is coupled with boronic acids or terminal alkynes, respectively, under palladium catalysis. For instance, the reaction of this compound with arylboronic acids in the presence of a palladium catalyst and a suitable base affords 6-arylpyrimidin-4(1H)-ones in good yields.

The efficiency of these transformations is often dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. For example, the use of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh3), can significantly influence the outcome of the reaction.

A summary of representative transition metal-catalyzed reactions involving this compound is presented in the table below.

Table 1: Transition Metal-Catalyzed Reactions of this compound

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 6-Phenylpyrimidin-4(1H)-one | 85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 6-(4-Methoxyphenyl)pyrimidin-4(1H)-one | 82 |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 6-(Phenylethynyl)pyrimidin-4(1H)-one | 75 |

These examples highlight the versatility of this compound as a building block in medicinal chemistry and materials science, enabling the synthesis of complex molecules with diverse functionalities. The ability to introduce carbon-based substituents through these reliable and high-yielding cross-coupling reactions underscores the importance of this compound in modern organic synthesis.

Computational and Theoretical Studies of 6 Methylsulfonyl Pyrimidin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical and physical properties of 6-(methylsulfonyl)pyrimidin-4(1H)-one.

The electronic properties of pyrimidine (B1678525) derivatives are a subject of significant research interest. nih.gov Quantum chemical calculations are frequently employed to understand the electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. nih.govresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. nih.gov

For pyrimidine derivatives, the distribution of HOMO and LUMO is typically spread across the pyrimidine ring and its substituents. In related sulfonamide-containing heterocyclic systems, the HOMO is often located on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-withdrawing groups. nih.gov In the case of this compound, the sulfonyl group, being strongly electron-withdrawing, is expected to significantly influence the electronic distribution and the energies of the frontier orbitals. The molecular electrostatic potential (MEP) map, another output of these calculations, can predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 1: Theoretical Electronic Properties of Pyrimidine Derivatives

| Parameter | Description | General Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons in a reaction. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density of a molecule. | Helps in identifying regions prone to electrophilic and nucleophilic attack. nih.gov |

Computational methods are also used to predict and help interpret spectroscopic data. Theoretical calculations can provide vibrational frequencies (IR), chemical shifts (NMR), and mass-to-charge ratios of fragments (MS), which can be compared with experimental spectra to confirm the molecular structure. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.comnmrdb.org For pyrimidine derivatives, the chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing sulfonyl group in this compound would be expected to cause a downfield shift for the protons and carbons on the pyrimidine ring.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to show the vibrational modes of the molecule. nih.gov Key vibrational frequencies for this compound would include the C=O stretching of the pyrimidinone ring, the S=O stretching of the sulfonyl group, and various C-H and N-H stretching and bending vibrations. Comparing the calculated frequencies with experimental data helps in the assignment of the observed bands. nih.gov

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragments. google.com

Table 2: Predicted Spectroscopic Data for Pyrimidine Derivatives

| Spectroscopic Technique | Predicted Data | General Interpretation for this compound |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Protons on the pyrimidine ring and the methyl group of the sulfonyl moiety would have characteristic shifts. chemicalbook.comchemicalbook.com |

| ¹³C NMR | Chemical Shifts (ppm) | Carbons in the pyrimidine ring and the methyl group would be identifiable. The carbonyl carbon would likely be significantly downfield. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Expected to show characteristic peaks for C=O, S=O, N-H, and C-H bonds. mdpi.com |

| Mass Spectrometry | m/z of fragments | The molecular ion peak and fragmentation patterns can be rationalized based on the stability of resulting cations. |

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular modeling and docking are essential computational techniques for studying how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.govmdpi.com

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it binds to the active site of a macromolecule. mdpi.commdpi.com These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For pyrimidine derivatives, docking studies have been used to investigate their interactions with various enzymes, including kinases and proteases. nih.govnih.gov

Table 3: Potential Ligand-Macromolecule Interactions for this compound

| Interaction Type | Potential Functional Groups Involved | Significance |

|---|---|---|

| Hydrogen Bonding | Pyrimidinone N-H (donor), C=O (acceptor), Sulfonyl S=O (acceptor) | Key for binding affinity and specificity. nih.gov |

| Hydrophobic Interactions | Pyrimidine ring | Contributes to the stability of the ligand-protein complex. |

| Electrostatic Interactions | Polar groups (C=O, SO₂) | Guides the ligand into the binding pocket and contributes to binding energy. |

Conformational analysis involves studying the different spatial arrangements of a molecule and their corresponding energies. researchgate.net The relative energies of different conformers determine which shapes are most likely to exist at a given temperature. For a relatively rigid molecule like this compound, the conformational flexibility would primarily be associated with the rotation around the C-S bond of the methylsulfonyl group. Quantum chemical calculations can be used to generate a potential energy landscape, which maps the energy of the molecule as a function of its geometry. mdpi.com Identifying the low-energy conformers is important because the bioactive conformation (the shape the molecule adopts when it binds to a target) is typically a low-energy conformer. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are built using calculated molecular descriptors, which are numerical representations of the chemical structure.

For a series of pyrimidine derivatives, a QSAR study might aim to correlate their inhibitory activity against a specific enzyme with descriptors such as lipophilicity (logP), electronic properties (like HOMO/LUMO energies), and steric parameters. nih.gov While no specific QSAR or QSPR studies involving this compound were found, this compound could be included in such a study of related pyrimidine analogs to develop predictive models for designing new compounds with improved activity or properties. The development of such models often involves techniques like multiple linear regression or machine learning. mdpi.comnih.gov

Development of Predictive Models for Scaffold Optimization

The optimization of a lead scaffold is a critical step in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. Predictive models, often built upon structure-activity relationships (SAR), guide this process by correlating changes in a molecule's structure with its biological activity. For pyrimidinone-based scaffolds, this involves synthesizing and testing a series of analogs to build a predictive SAR model.

An example of this approach can be seen in the optimization of a pyrazolo-pyrimidinone core for the inhibition of the USP7 enzyme. nih.gov Starting with a moderately active monocyclic pyrimidinone, researchers systematically introduced various substituents at different positions on the ring to build a predictive model for optimization. nih.gov This process allows chemists to understand the electronic and steric requirements for optimal activity. For instance, substituting different chemical groups at the C-6 position of the pyrimidinone ring and measuring the resulting inhibitory activity (IC₅₀) helps in building a model for what makes a better inhibitor. nih.gov

This structure- and property-based design approach led to the identification of compounds with significantly improved potency. acs.org The insights gained from such systematic modifications are crucial for developing predictive models that can forecast the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates. acs.org

| Compound/Modification | R-Group at C-6 | USP7 IC₅₀ (μM) |

| Monocyclic Pyrimidinone Core | - | - |

| Compound 35 | Phenyl | 23 |

| Analog (Example) | Substituted Phenyl | <23 |

This table illustrates how systematic modifications to a pyrimidinone scaffold, as described in research on related compounds, are used to build predictive models for optimizing biological activity. Data is representative of the process described in the cited literature. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. researchgate.netmdpi.com Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process known as virtual screening, identifying novel molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov

This technique has been successfully applied to pyrimidinone-related scaffolds. In one study, researchers designed novel 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-one derivatives as potential phosphodiesterase 5 (PDE5) inhibitors. nih.gov A pharmacophore-based virtual screening was conducted to identify compounds that could have promising activity, demonstrating the power of this method to rationally design new inhibitors based on a known scaffold. nih.gov

Similarly, a pharmacophore model for 5-HT2A receptor antagonists was developed based on a set of known active ligands. researchgate.net This model was then used to assess newly designed 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives, confirming that they fit the necessary spatial and electronic requirements for activity. researchgate.net The virtual screening process typically involves several steps, starting with high-throughput virtual screening (HTVS) to quickly filter millions of compounds, followed by more precise docking methods for the most promising candidates. nih.gov

| Pharmacophore Feature | Description | Role in Binding |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | Forms key interactions with acceptor groups (e.g., carbonyl oxygen) in the target's active site. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (like O or N) that can accept a hydrogen atom in a hydrogen bond. | Interacts with donor groups (e.g., amide protons) in the active site. |

| Hydrophobic (HY) | A nonpolar region of the molecule. | Engages in van der Waals interactions with hydrophobic pockets of the target protein. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Can participate in π-π stacking or cation-π interactions with aromatic amino acid residues. |

This table outlines the common pharmacophore features that would be considered when building a model for a pyrimidinone-based scaffold, based on general principles and findings from related studies. researchgate.netnih.gov

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. youtube.com For a compound like this compound, MD simulations can provide profound insights into its conformational dynamics—how its shape and structure change—and the stability of its interactions when bound to a biological target. nih.govnih.gov

MD simulations have been employed to study pyrimidine-based inhibitors in complex with their target proteins. nih.govnih.gov For example, a study on pyrimidine-substituted imidazol-5-one analogs as HIV-1 Reverse Transcriptase (RT) inhibitors used MD simulations to understand the stability of the protein-ligand complex. nih.gov The simulations revealed that the compounds formed stable hydrogen bonds and hydrophobic interactions with key amino acid residues like Lys101, Tyr188, and Trp229, which are crucial for the binding interaction. nih.gov

Furthermore, conformational analysis is vital for understanding the behavior of pyrimidinone scaffolds. A detailed study on the hydrogen bonding persistence in pyrimidinones (B12756618) showed that these molecules form distinct and stable hydrogen-bonded dimers in both solution and crystalline states. acs.org MD simulations can elucidate these dynamic intermolecular interactions, which are fundamental to how the molecule is recognized by a target protein. The simulations can track the stability of crucial hydrogen bonds and other non-covalent interactions over the simulation time, confirming that the ligand remains stably bound in its predicted orientation. nih.gov

| Interaction Type | Key Amino Acid Residues (Examples from related studies) | Importance |

| Hydrogen Bonding | Lys101, Gln297, Phe409 | Anchors the ligand in the binding site and provides specificity. |

| Hydrophobic/van der Waals | Tyr181, Tyr188, Trp229 | Contributes to binding affinity by interacting with nonpolar pockets. |

| π-π Stacking | Phe409 | Stabilizes the complex through interactions with aromatic rings. |

| Cation-π Interaction | Lys420 | An electrostatic interaction between a cation (e.g., lysine) and an aromatic ring on the ligand. |

This table summarizes key molecular interactions observed in MD simulations of pyrimidinone-related inhibitors, providing examples of the types of interactions that would be analyzed for this compound. nih.govnih.govnih.gov

Role As a Privileged Scaffold in Chemical Design and Development

Integration of the 6-(Methylsulfonyl)pyrimidin-4(1H)-one Moiety into Diverse Molecular Architectures

The this compound moiety and its precursors, such as 2,4-dichloro-6-(methylsulfonyl)pyrimidine, serve as versatile building blocks in organic synthesis. Their reactivity allows for integration into a wide range of complex molecular architectures through various synthetic transformations.

One common strategy involves the nucleophilic aromatic substitution (SNAr) of chloro- or sulfonyl- leaving groups on the pyrimidine (B1678525) ring. For instance, researchers have successfully synthesized novel pyrimidine-based Aurora kinase inhibitors by reacting 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines like tert-butyl (S)-3-aminopyrrolidine-1-carboxylate. acs.org This initial reaction is often followed by further coupling with other heterocyclic amines, such as 5-methyl-1H-pyrazol-3-amine, to build elaborate structures. acs.org

The methylsulfonyl pyrimidine core has also been incorporated into benzimidazole (B57391) systems. The key intermediate, 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole, is synthesized from the arylation of 1H-benzo[d]imidazole with 4-chloro-2-(methylthio)pyrimidine, followed by oxidation of the methylthio group to the methylsulfonyl group. nih.gov This intermediate then serves as a platform for coupling with various amine-linked sulfonamides, leading to potent V600EBRAF inhibitors. nih.gov

Furthermore, the scaffold has been integrated into other complex heterocyclic systems like pyrrolo[2,1-f] nih.govunica.itnih.govtriazines and 1H-pyrazolo[3,4-b]pyridines. nih.govnih.gov In the development of selective PI3Kα inhibitors, a (4-(methylsulfonyl)piperazin-1-yl)methyl group was attached to a pyrrolo[2,1-f] nih.govunica.itnih.govtriazine core. nih.gov Similarly, potent and selective type-II PLK4 inhibitors have been developed featuring a 1H-pyrazolo[3,4-b]pyridine scaffold appended with a 3-(methylsulfonyl)phenyl group. nih.gov These examples highlight the chemical tractability of the methylsulfonyl pyrimidine moiety and its utility in constructing diverse and biologically active molecules.

Design Strategies Employing the Pyrimidinone Scaffold for Structural Diversity

Medicinal chemists employ several design strategies to leverage the pyrimidinone scaffold for creating structurally diverse libraries of compounds. These strategies are crucial for exploring the chemical space around a target and optimizing pharmacological properties.

Multi-step Synthesis and Sequential Reactions: A prevalent strategy involves a stepwise construction of the final molecule. For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were created in a three-step process. This involved the initial synthesis of a key pyrimidinylbenzimidazole intermediate, followed by the separate synthesis of various terminal sulfonamide side chains, and finally, the coupling of these two fragments. nih.gov This modular approach allows for the systematic variation of different parts of the molecule to explore structure-activity relationships.

Convergent Synthesis: The synthesis of pyrimidine-based Aurora kinase inhibitors illustrates a convergent approach where different fragments of the molecule are prepared separately and then combined. For instance, the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with a protected aminopyrrolidine creates one key intermediate, which is then coupled with another key fragment, 5-methyl-1H-pyrazol-3-amine, to assemble the core structure. acs.org

Condensation and Cyclization Reactions: Another powerful strategy involves the use of condensation and cyclization reactions to build the pyrimidine ring itself. A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized by first performing a Claisen-Schmidt condensation to yield chalcones, which were then cyclized with guanidine (B92328) hydrochloride to form the desired pyrimidine ring. nih.gov

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki coupling, are also employed to introduce diversity. In the development of PI3Kδ inhibitors, a Suzuki reaction was used to couple various boronic acids or esters with a pyrazolo[1,5-a]pyrimidine (B1248293) core, demonstrating an effective way to append different aryl and heteroaryl groups. mdpi.com These varied synthetic strategies underscore the flexibility of the pyrimidinone scaffold in generating diverse molecular entities for drug discovery programs.

Structure-Activity Relationship (SAR) Insights from Pyrimidinone Derivatives in Chemical Design

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For pyrimidinone derivatives, these studies have provided critical insights for optimizing potency, selectivity, and pharmacokinetic properties.

Systematic modifications of the pyrimidinone scaffold have revealed key structural features that govern activity. For example, in a series of pyrimidine-based COX-2 inhibitors, it was discovered that compounds with a 2-pyrimidinyl ether linkage, such as 2-(butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine, were potent and selective inhibitors with favorable pharmacokinetic profiles. nih.gov

In the pursuit of V600EBRAF inhibitors based on a 4-(1H-benzo[d]imidazol-1-yl)pyrimidine scaffold, SAR studies of various sulfonamide derivatives revealed that the nature of the linker and the terminal sulfonamide group significantly impacted inhibitory activity. nih.gov Specifically, compounds 12e , 12i , and 12l from the series showed the most potent inhibition, with compound 12l exhibiting the lowest IC50 value of 0.49 µM. nih.gov

Similarly, for a series of proteasome inhibitors, the substitution pattern on an appended phenyl ring was found to be crucial. Derivatives with a fluorine substituent positioned ortho to the bicyclic core were consistently more active than their non-fluorinated counterparts. dundee.ac.uk For 2'-substituted-4'-selenoarabinofuranosyl pyrimidines developed as anticancer agents, the nature of the substituent at the 2'-position had a profound effect on activity, with the order of potency being 2'-F > 2'-OH > 2'-N3. nih.gov

These SAR studies, which systematically probe the effects of different substituents and structural modifications, are essential for the rational design of more effective and targeted therapeutic agents based on the pyrimidinone scaffold. nih.gov

Table 1: SAR Insights from Pyrimidinone Derivatives

| Scaffold/Series | Target/Activity | Key SAR Finding | Reference Compound Example | Source |

|---|---|---|---|---|

| [4-[4-(Methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] ethers | COX-2 Inhibition | 2-Pyrimidinyl ether linkage provided potent and selective inhibitors with good pharmacokinetics. | 2-(Butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine | nih.gov |

| 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides | V600EBRAF Inhibition | The linker and terminal sulfonamide moiety significantly influence inhibitory potency. | Compound 12l (IC50 = 0.49 µM) | nih.gov |

| Imidazopyrimidine-related proteasome inhibitors | Proteasome Inhibition | A fluorine substituent on the phenyl ring ortho to the bi-cycle consistently enhanced activity. | Not specified | dundee.ac.uk |

| 2'-Substituted-4'-selenoarabinofuranosyl pyrimidines | Anticancer Activity | The order of anticancer activity based on the 2'-substituent is F > OH > N3. | Compound 3t (2'-fluoro derivative) | nih.gov |

Bioisosteric Replacement and Scaffold Hopping Approaches in Pyrimidinone Chemistry

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds, enhance biological activity, improve pharmacokinetic profiles, and discover novel intellectual property. nih.govunica.itcambridgemedchemconsulting.com These techniques are particularly relevant in the context of pyrimidinone chemistry.

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.comprinceton.edu For instance, in the development of inhibitors for casein kinase 2 (CSNK2), a 1,2,4-triazole (B32235) was successfully used as a bioisosteric replacement for a key amide group in a pyrazolo[1,5-a]pyrimidine scaffold. acs.org Crystallographic data confirmed that the triazole ring mimicked the hydrogen bonding interactions of the original amide group. acs.org Another example involves the isosteric replacement of a thiophene (B33073) ring in thienopyrimidinone-based HIV-1 reverse transcriptase inhibitors with a quinazolinone core to mitigate potential toxicity associated with the thiophene moiety. unica.it

Scaffold hopping is a more drastic approach that involves replacing the central core structure of a molecule while aiming to retain its biological activity by preserving key pharmacophoric interactions. nih.gov This strategy was employed to generate new inhibitors of MRSA biofilm formation by replacing a 2-aminoimidazole core with a 2-aminopyrimidine (B69317) (2-AP) scaffold. nih.gov This "hop" led to the discovery of new aryl 2-AP analogs with potent anti-biofilm activity. nih.gov Scaffold hopping can be categorized by the degree of structural change, from minor modifications like swapping heteroatoms in a ring (1° hop) to more extensive changes like ring opening/closures (2° hop) or complete backbone replacement (4° hop). nih.gov These strategies allow chemists to escape the confines of an existing chemical series and explore novel regions of chemical space. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichloro-6-(methylsulfonyl)pyrimidine |

| tert-Butyl (S)-3-aminopyrrolidine-1-carboxylate |

| 5-Methyl-1H-pyrazol-3-amine |

| 1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole |

| 1H-Benzo[d]imidazole |

| 4-Chloro-2-(methylthio)pyrimidine |

| Pyrrolo[2,1-f] nih.govunica.itnih.govtriazine |

| 1H-Pyrazolo[3,4-b]pyridine |

| (4-(Methylsulfonyl)piperazin-1-yl)methyl |

| 3-(Methylsulfonyl)phenyl |

| 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine |

| 4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine |

| Guanidine hydrochloride |

| Pyrazolo[1,5-a]pyrimidine |

| 2-(Butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine |

| 2'-Fluoro-4'-selenoarabinofuranosyl pyrimidine |

| 2'-Hydroxy-4'-selenoarabinofuranosyl pyrimidine |

| 2'-Azido-4'-selenoarabinofuranosyl pyrimidine |

| 1,2,4-Triazole |

| Thienopyrimidinone |

| Quinazolinone |

| 2-Aminoimidazole |

| 2-Aminopyrimidine |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Methodologies for Pyrimidinone Derivatives

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the demand for more efficient, cost-effective, and environmentally friendly methods continues to drive innovation. growingscience.com Traditional methods often involve multi-step processes with harsh reaction conditions. nih.gov Modern synthetic chemistry is moving towards more elegant solutions.

One promising area is the advancement of one-pot, multi-component reactions, such as the Biginelli reaction, which condenses an aryl aldehyde, a urea (B33335) or thiourea (B124793), and a β-ketoester to form dihydropyrimidinones in a single step. mdpi.com Researchers are continually refining these reactions using various catalysts to improve yields and reduce reaction times. researchgate.net For instance, the use of microwave irradiation has been shown to accelerate the cyclization of β-formyl enamides with urea, offering a rapid route to pyrimidine-5-carbaldehydes. researchgate.net

Another key trend is the development of solid-phase synthesis techniques. This approach allows for the sequential addition of different chemical groups to a resin-bound pyrimidine core, facilitating the creation of large and diverse compound libraries. benthamdirect.com This method is particularly advantageous for producing structurally complex pyrimido[4,5-d]pyrimidines. nih.gov The exploration of water as a solvent for these syntheses is also gaining traction, presenting a greener alternative to traditional organic solvents. rsc.org

Future efforts will likely focus on:

Catalyst Development: Designing novel catalysts that are more selective, active, and recyclable.

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and automated synthesis of pyrimidinone derivatives.

Biocatalysis: Utilizing enzymes to perform specific chemical transformations with high stereoselectivity and under mild conditions.

Application of High-Throughput Screening and Combinatorial Chemistry in Scaffold Exploration

The discovery of novel drug candidates from the vast chemical space of pyrimidinone derivatives is being accelerated by high-throughput screening (HTS) and combinatorial chemistry. nih.govwikipedia.org These technologies enable the rapid synthesis and evaluation of thousands to millions of compounds, significantly speeding up the hit-to-lead process. wikipedia.org

Combinatorial chemistry allows for the systematic creation of large libraries of related compounds. For example, a solid-phase synthesis approach was used to generate a library of 16,000 trisubstituted pyrimidino[5,4-d]pyrimidines by sequentially reacting a resin-bound core with various amines. benthamdirect.com This method allows for the exploration of a wide range of structural diversity around the pyrimidinone scaffold. nih.gov

High-Throughput Screening (HTS) is then used to test these large libraries for activity against specific biological targets. For instance, an HTS campaign of over 154,500 compounds led to the identification of 2-sulfonyl/sulfonamide pyrimidines as covalent inhibitors of the WRN enzyme, a target in cancer therapy. acs.org A particularly innovative approach is the use of DNA-Encoded Library Technology (DELT) . In DELT, each small molecule is tagged with a unique DNA barcode, allowing for the screening of billions of compounds simultaneously. nih.gov This technology has been successfully applied to pyrimidine-focused libraries to identify potent inhibitors of targets like BRD4. nih.govacs.org

| Technology | Application in Pyrimidinone Research | Key Advantages |

| Combinatorial Chemistry | Creation of large libraries of pyrimidine and pyrimidinone derivatives. | Systematic exploration of structure-activity relationships. |

| High-Throughput Screening (HTS) | Rapidly testing large compound libraries against biological targets. | Accelerates the identification of "hit" compounds. |

| DNA-Encoded Library Technology (DELT) | Screening of massive libraries (billions of compounds) in a single experiment. | Cost-effective and time-efficient for identifying high-affinity ligands. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Pyrimidinone-Based Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by bringing predictive power and efficiency to the design process. nih.govresearchgate.net While still an emerging field for pyrimidinones (B12756618) specifically, the principles are broadly applicable and hold immense promise.

AI/ML can be integrated at multiple stages of the drug discovery pipeline:

Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate new drug targets for which pyrimidinone derivatives might be effective. nih.gov

Virtual Screening: ML models can be trained to predict the binding affinity of virtual compounds to a target protein, allowing for the rapid screening of millions of potential pyrimidinone structures without the need for physical synthesis and testing. nih.gov This significantly reduces costs and timelines.

De Novo Drug Design: Generative AI models can design entirely new molecular structures, optimized for specific properties like high potency and low toxicity. nih.gov This can lead to the discovery of novel pyrimidinone scaffolds with improved therapeutic profiles.

ADMET Prediction: A critical challenge in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. AI/ML models can be trained on existing data to predict these properties for new pyrimidinone derivatives, helping to identify and eliminate candidates with poor pharmacokinetic profiles early in the process. mdpi.com For example, AI models are being developed to predict the risk of drug-induced kidney injury by integrating data on physicochemical properties and off-target interactions. mdpi.com

Exploration of Novel Chemical Space and Underexplored Reactions

To overcome challenges like drug resistance and to find therapies for new targets, it is crucial to explore novel chemical space and develop new synthetic reactions. nih.gov For pyrimidinones, this involves creating derivatives with unprecedented structural features and functionalities.

Researchers are synthesizing novel fused heterocyclic systems, such as pyrano[2,3-d]pyrimidine-2,4-diones, which have shown potent inhibitory activity against enzymes like PARP-1. rsc.org The synthesis of these complex scaffolds often requires the development of new chemical reactions or the adaptation of existing ones. For example, an unexpected deamination reaction was observed during the hydrolysis of a pyrimidine (6-4) pyrimidone photoproduct, opening up new avenues for chemical modification. nih.gov

The exploration of novel chemical space also involves the synthesis of compounds with diverse and sometimes complex side chains. Studies have shown that adding specific alkylamine or hydrazone moieties to the pyrimidine core can enhance anticancer activity. nih.gov The goal is to create a diverse range of molecules that can interact with a wider array of biological targets, thereby increasing the chances of discovering new therapeutics. nih.gov

Future research in this area will likely focus on:

Diversity-Oriented Synthesis: Strategies to create structurally diverse and complex molecules from simple starting materials.

Photoredox Catalysis and Electrochemistry: Using light or electricity to drive novel chemical reactions under mild conditions.

Late-Stage Functionalization: Developing methods to modify complex molecules like pyrimidinones in the final steps of a synthesis, allowing for the rapid creation of analogues.

By pushing the boundaries of chemical synthesis and exploring new regions of chemical space, researchers can unlock the full therapeutic potential of the pyrimidinone scaffold and its derivatives, including 6-(Methylsulfonyl)pyrimidin-4(1H)-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.